1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound that belongs to the class of thiazolobenzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the condensation of 2-aminobenzimidazole with α-haloketones in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions
1H,3H-Thiazolo(3,4-a)benzimidazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for treating diseases like cancer and infections.
Industry: As components in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, these compounds might inhibit enzyme activity or block receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antifungal and antiparasitic properties.
Thiazole: Used in the synthesis of various pharmaceuticals.
Imidazole: Commonly found in antifungal medications.
Uniqueness
1H,3H-Thiazolo(3,4-a)benzimidazole derivatives are unique due to their fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes them valuable for developing new drugs and materials.
Conclusion
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel- is a compound with significant potential in various scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
CAS No. |
217321-95-4 |
---|---|
Molecular Formula |
C16H12Cl2N2S |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
(1R,3R)-1-(2,6-dichlorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H12Cl2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |
InChI Key |
GYSSOCMPLXKVCE-JDNHERCYSA-N |
Isomeric SMILES |
C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.